molecular formula C18H23NO3 B2902211 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 2320146-88-9

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone

Número de catálogo B2902211
Número CAS: 2320146-88-9
Peso molecular: 301.386
Clave InChI: NHUDUUGRTKCEKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone, also known as CYT387, is a small molecule inhibitor that has been developed for the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers that affect the production of blood cells. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a selective inhibitor of the JAK2 kinase, which plays a key role in the signaling pathways that regulate the production of blood cells. In MPNs, the JAK2 kinase is frequently mutated, leading to the overproduction of abnormal blood cells. This compound binds to the active site of the JAK2 kinase and prevents its activity, leading to a reduction in the production of abnormal blood cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the number of abnormal blood cells and decrease the size of the spleen in animal models of MPNs. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, which are often elevated in MPN patients. These effects are believed to be due to the inhibition of the JAK2 kinase by this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is its selectivity for the JAK2 kinase, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in preclinical models of MPNs, suggesting that it may be a promising therapeutic option for these diseases. However, like all small molecule inhibitors, this compound has limitations, including the potential for toxicity and the need for further optimization to improve its pharmacokinetic properties.

Direcciones Futuras

There are several future directions for the development of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone and related compounds. One area of focus is the optimization of the pharmacokinetic properties of this compound, including its bioavailability and half-life. Additionally, the development of combination therapies that target multiple signaling pathways may improve the efficacy of this compound and reduce the risk of resistance. Finally, the evaluation of this compound in clinical trials will provide important information about its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-cyclobutylidenepiperidine with 3-methoxyphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-ethylenediamine to form this compound.

Aplicaciones Científicas De Investigación

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been extensively studied in preclinical models of MPNs, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In these studies, this compound has been shown to inhibit the activity of the JAK2 kinase, which is frequently mutated in MPNs. This inhibition leads to a reduction in the production of abnormal blood cells and a decrease in the size of the spleen, which is often enlarged in MPN patients.

Propiedades

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-21-16-6-3-7-17(12-16)22-13-18(20)19-10-8-15(9-11-19)14-4-2-5-14/h3,6-7,12H,2,4-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUDUUGRTKCEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.